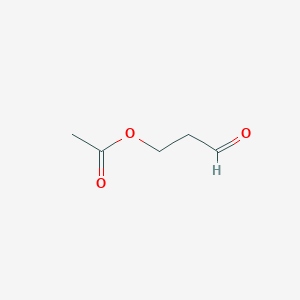

3-Oxopropyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxopropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-5(7)8-4-2-3-6/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSPLAWXBFRHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171778 | |

| Record name | 3-Oxopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18545-28-3 | |

| Record name | 3-Acetoxypropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18545-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxopropyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018545283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxopropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Chemo-Synthetic Pathways for 3-Oxopropyl Acetate (B1210297) and its Derivatives

The synthesis of 3-oxopropyl acetate and its derivatives relies on strategic chemical transformations, primarily focusing on efficient carbon-carbon and carbon-heteroatom bond formations. These methods are crucial for constructing the core structure and introducing functional diversity.

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. d-nb.info In the context of this compound, the most direct chemo-synthetic pathway involves the hydroformylation of vinyl acetate. researchgate.net This reaction is a powerful example of C-C bond formation, where carbon monoxide and hydrogen are added across the double bond of vinyl acetate to form an aldehyde. This process can yield both the linear product, this compound, and its branched isomer, 2-acetoxypropanal (B1217831). mdpi.com

For the synthesis of derivatives, carbon-heteroatom bond formation becomes paramount. A key strategy involves the direct oxidative functionalization of C-H bonds to form C-O bonds. d-nb.info For instance, the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives has been achieved through the methylene (B1212753) acetoxylation of 3-oxo-N-substituted butanamides. d-nb.info This transformation utilizes a hypervalent iodine(III) reagent to introduce an acetoxy group at the alpha position to a carbonyl, demonstrating a targeted C-O bond formation. d-nb.infobeilstein-archives.org

Modern synthetic chemistry heavily relies on the development of sophisticated reagents and catalysts to enhance reaction efficiency, selectivity, and scope.

Catalysts for this compound Synthesis: The hydroformylation of vinyl acetate is predominantly catalyzed by transition metal complexes, with rhodium-based systems being particularly effective. mdpi.comresearchgate.net The performance of these catalysts is highly dependent on the nature of the ligands attached to the metal center. Bulky phosphine (B1218219) and phosphite (B83602) ligands, such as tri-1-naphthylphosphite, have shown high turnover frequencies. researchgate.net More complex, chiral bidentate phosphine-phosphorodiamidite ligands have also been developed to control the stereochemical outcome of the reaction. acs.org Recent advancements include the use of heterogeneous catalysts, such as rhodium supported on silicate (B1173343) nanotubes (Rh/MgSNTs), which offer the advantage of easy recovery and recycling. mdpi.com

Reagents for Derivative Synthesis: For the synthesis of derivatives via C-H acetoxylation, hypervalent iodine(III) reagents, specifically (diacetoxyiodo)benzene (B116549) (DIB), serve as powerful oxidants. d-nb.infonih.gov DIB is valued for its low toxicity and clean transformations, offering an alternative to heavy-metal-based oxidants. nih.gov It facilitates the introduction of an acetoxy group under mild conditions, proving effective for creating compounds like 1-carbamoyl-2-oxopropyl acetate derivatives. d-nb.info

| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Hydroformylation | Rhodium complexes with phosphine/phosphite ligands | Vinyl acetate | This compound / 2-Acetoxypropanal | Forms C-C bond; regioselectivity is a key challenge. | researchgate.netresearchgate.net |

| Hydroformylation | Rh/MgSNTs (Heterogeneous) | Vinyl acetate | This compound / 2-Acetoxypropanal | Recyclable catalyst; confinement effect can influence selectivity. | mdpi.com |

| Methylene Acetoxylation | (Diacetoxyiodo)benzene (DIB) | 3-Oxo-N-substituted butanamides | 1-Carbamoyl-2-oxopropyl acetate derivatives | Forms C-O bond; mild conditions, good yields. | d-nb.info |

A critical aspect of synthetic methodology is controlling selectivity—specifically chemo-, regio-, and stereoselectivity.

In the hydroformylation of vinyl acetate, regioselectivity is the primary challenge: the reaction can produce either the desired linear aldehyde (this compound) or the branched isomer (2-acetoxypropanal). mdpi.comchemistryviews.org Historically, many rhodium-based catalytic systems, particularly those with bulky phosphite and phosphine ligands, show a strong preference for the branched product, with regioselectivities for 2-acetoxypropanal reaching as high as 99%. researchgate.netacs.org This makes the synthesis of the linear this compound challenging.

However, recent research has focused on tuning catalyst structure to favor the linear product. The use of heterogeneous Rh/MgSNTs catalysts has been reported to increase the selectivity for 3-acetoxypropanal to around 9%, attributed to a spatial confinement effect within the nanotubes that hinders the formation of the bulkier branched isomer. mdpi.com More advanced catalyst design, employing porous organic polymers (POPs) as scaffolds for rhodium active centers, has further improved the linear-to-branched (l/b) ratio. acs.orgacs.orgfigshare.com By modulating the atoms in the second coordination shell around the rhodium center, a confinement effect can be created that inhibits the chelating effect of the acetate group and enforces a selective association of the catalyst with the terminal carbon of the vinyl group, leading to l/b ratios as high as 1.5. acs.orgacs.orgfigshare.com

For the synthesis of derivatives, the substrate scope is often a key measure of a method's utility. The DIB-mediated acetoxylation of 3-oxo-N-substituted butanamides is reported to have a good substrate scope, proceeding smoothly with various substituents on the phenyl ring of the starting material, with little effect from their electronic properties. d-nb.infonih.gov

| Catalyst System | Product Ratio (Linear:Branched) | Predominant Product | Reference |

|---|---|---|---|

| Rh complex with bulky phosphite ligands (e.g., P(ONp)3) | Low (e.g., 1:99) | Branched (2-Acetoxypropanal) | researchgate.net |

| Rh complex with BettiPhos ligands | Very Low (b/l > 1000) | Branched (2-Acetoxypropanal) | acs.org |

| Rh/MgSNTs | ~9:91 | Branched, but with enhanced linear selectivity | mdpi.com |

| Rh–P–N-POPs | 1.5:1 | Linear (this compound) | acs.orgacs.org |

Detailed Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Mechanistic studies often focus on identifying key intermediates and analyzing the energetic landscape of the transformation.

While the mechanism for the rhodium-catalyzed hydroformylation of alkenes is well-established, involving intermediates such as rhodium-hydride complexes and rhodium-acyl species, specific mechanistic studies for derivative synthesis offer insights into other reaction types. wiley-vch.de

For the DIB-mediated acetoxylation of 3-oxo-N-substituted butanamides, a plausible polar mechanism has been proposed. d-nb.infobeilstein-archives.org The reaction is believed to initiate through one of three pathways:

Attack of the lone-pair electrons from the carbamoyl (B1232498) nitrogen on the iodine(III) center of DIB. d-nb.info

Attack from the carbonyl oxygen on the iodine(III) center. d-nb.info

Attack of the C-C double bond of the enol tautomer of the substrate on the DIB. d-nb.info

These initial steps lead to the formation of a hypervalent iodine intermediate (e.g., an α-iodine(III) species). d-nb.inforsc.org This is followed by the nucleophilic attack of an acetate ion, which can occur via an Sₙ2-like displacement, leading to the final α-acetoxylated product and iodobenzene. d-nb.inforsc.org

In some cases, a radical mechanism may also be operative. Under microwave irradiation or photolysis, DIB can undergo homolytic cleavage to form an acetoxy radical and an iodanyl radical. nih.govresearchgate.net The iodanyl radical can abstract a hydrogen atom from the substrate to form a substrate radical, which then combines with the acetoxy radical to yield the final product. nih.gov

Specific thermodynamic data for the synthesis of this compound is not extensively documented in the literature. However, kinetic analyses of related reactions provide valuable information.

In the hydroformylation of vinyl acetate, the reaction rate is highly influenced by the catalyst system. Using a rhodium complex with the monodentate phosphite ligand tri-1-naphthylphosphite, a notably high turnover frequency (TOF) of up to 11,520 h⁻¹ has been reported. researchgate.net This indicates a very rapid catalytic cycle under optimized conditions. Kinetic studies also show that the reaction order can be influenced by the partial pressures of carbon monoxide and hydrogen, as well as substrate concentration. researchgate.net

For the α-acetoxylation of ketones using DIB, kinetic studies suggest that the reaction follows a pseudo-first-order model. rsc.org This implies that a unimolecular process is the rate-determining step. This observation supports a mechanism where the formation of an iodonium (B1229267) intermediate from the hypervalent iodine(III) compound precedes the nucleophilic attack by the enol. rsc.org The reaction is also temperature-dependent; for the α-acetoxylation of 4-tert-butylcyclohexanone, no conversion was observed at 0-25 °C, with the optimal temperature range for moderate conversion being 70–80 °C. rsc.org

Role of Ligand Effects and Reaction Conditions

The choice of ligand coordinated to the rhodium catalyst plays a pivotal role in dictating the regioselectivity (the preference for the branched product, 2-acetoxypropanal, over the linear isomer, 3-acetoxypropanal) and, in the case of asymmetric hydroformylation, the enantioselectivity of the reaction.

Various classes of phosphorus-based ligands have been investigated for the rhodium-catalyzed hydroformylation of vinyl acetate. Diphosphine ligands, for instance, have demonstrated the ability to achieve high regioselectivity. One study highlighted the effectiveness of a 2,2'-bis(diphenylphosphino methyl)-1,1'-biphenyl ligand, which resulted in a high branched-to-linear ratio of 99:1 and a turnover frequency (TOF) of 4000 h⁻¹.

Bulky monodentate phosphite ligands, such as tri-1-naphthylphosphite P(ONp)₃, have also been shown to exert significant control over the reaction, leading to excellent regioselectivity (99%) for the branched aldehyde and a high turnover frequency of up to 11,520 h⁻¹. researchgate.net The steric bulk of these ligands is believed to favor the formation of the branched isomer by influencing the orientation of the substrate in the coordination sphere of the rhodium catalyst.

For asymmetric hydroformylation, chiral ligands are employed to induce enantioselectivity. The ESPHOS ligand, a chiral bis(diazaphospholidine), has been successfully used to achieve high enantiomeric excess (ee). In one instance, the hydroformylation of vinyl acetate using an ESPHOS/Rh(CO)₂(acac) catalyst system yielded the branched aldehyde with 89% ee of the S enantiomer. wiley-vch.de

Reaction conditions such as temperature, pressure, and solvent also significantly impact the outcome. Optimal conditions are crucial for maximizing catalyst activity, stability, and selectivity. For example, the hydroformylation of vinyl acetate with the ESPHOS/Rh catalyst was optimized at 60°C and 8 bar of CO/H₂ (1:1) to achieve 99% conversion and 90% yield of the branched aldehyde. wiley-vch.de The use of "green" solvents like propylene (B89431) carbonate has also been explored and has shown a significant positive influence on both activity and selectivity, with the added benefit of catalyst recyclability. researchgate.net

Interactive Data Table: Ligand Effects in Rhodium-Catalyzed Hydroformylation of Vinyl Acetate

| Ligand | Catalyst System | Regioselectivity (branched:linear) | Enantioselectivity (ee) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| 2,2'-bis(diphenylphosphino methyl)-1,1'-biphenyl | Rhodium-based | 99:1 | Not Applicable | 4000 | cjcatal.com |

| Tri-1-naphthylphosphite | Rhodium-based | 99% (branched) | Not Applicable | up to 11,520 | researchgate.net |

| ESPHOS | Rh(CO)₂(acac) | 17.3:1 | 89% (S) | Not Reported | wiley-vch.de |

| Diphosphinite ligands | Rhodium-based | 99% (branched) | Not Applicable | up to 10,000 | researchgate.net |

Biocatalytic and Chemoenzymatic Synthesis

The growing demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has spurred the development of biocatalytic and chemoenzymatic approaches for the synthesis of chiral molecules. While specific enzymatic routes for this compound are not extensively documented, analogous transformations provide a strong basis for potential biocatalytic strategies.

Enzymatic Routes to Enantiomerically Enriched Compounds

The synthesis of enantiomerically enriched compounds related to this compound can be envisioned through the asymmetric reduction of the carbonyl group to a hydroxyl group, yielding chiral 3-hydroxypropyl acetate. This transformation can be catalyzed by oxidoreductases, such as alcohol dehydrogenases or ketoreductases. These enzymes, often derived from microorganisms, can exhibit high stereoselectivity, converting a prochiral ketone into a single enantiomer of the corresponding alcohol. For example, (S)-1-phenylethanol dehydrogenase has been utilized for the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.govnih.gov This demonstrates the potential for employing similar enzymes for the stereoselective reduction of this compound.

Another potential route involves the use of nitrilases. For instance, the synthesis of 3-hydroxypropionic acid has been achieved through the enzymatic hydrolysis of 3-hydroxypropionitrile (B137533) using a nitrilase from a recombinant Escherichia coli. researchgate.netdaneshyari.com While this produces the corresponding carboxylic acid, it highlights the utility of enzymes in transforming related functional groups under mild conditions.

Stereoselective Transformations (e.g., Asymmetric Reduction, Kinetic Resolution)

Asymmetric Reduction: As mentioned above, the asymmetric reduction of the ketone functionality in this compound to a chiral alcohol is a promising stereoselective transformation. This can be achieved using whole-cell biocatalysts or isolated enzymes, often with the need for cofactor regeneration systems (e.g., for NADH or NADPH). The choice of enzyme is critical, as it determines the enantiopreference of the reduction.

Kinetic Resolution: An alternative strategy is the kinetic resolution of a racemic mixture of 3-hydroxypropyl acetate. This approach utilizes an enzyme, typically a lipase, that selectively acylates or deacylates one enantiomer at a much faster rate than the other. For instance, lipase-catalyzed transesterification of racemic alcohols with an acyl donor like vinyl acetate can lead to the separation of enantiomers, yielding an enantiomerically enriched acetate and the unreacted, enantiomerically enriched alcohol. nih.gov Lipases from Pseudomonas fluorescens and Candida antarctica are commonly employed for such resolutions. nih.govresearchgate.net The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E value), with higher values indicating better separation of the enantiomers.

Enzyme Engineering and Optimization for Specific Syntheses

To enhance the catalytic efficiency, stereoselectivity, and stability of enzymes for specific transformations, protein engineering techniques are often employed. Directed evolution and site-directed mutagenesis can be used to create enzyme variants with improved properties for the synthesis of a target molecule like enantiomerically pure 3-hydroxypropyl acetate. For example, engineering an enzyme's active site can alter its substrate specificity and enantioselectivity. Furthermore, optimization of reaction conditions, such as pH, temperature, and solvent, is crucial for maximizing the performance of the biocatalyst in a given synthetic process.

Synthesis and Management of Process-Related Impurities in Pharmaceutical Contexts

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the control of impurities is of paramount importance. Process-related impurities can arise from starting materials, intermediates, side reactions, or degradation products.

Identification and Characterization of Impurity Formation Pathways

In the context of this compound synthesis via hydroformylation of vinyl acetate, several potential impurity formation pathways exist. Side reactions inherent to the hydroformylation process can lead to the formation of byproducts. For instance, the rhodium-catalyzed process can be accompanied by the hydrogenolysis of vinyl acetate, yielding ethylene (B1197577) and acetic acid. researchgate.net Other reported side products include propanal and ethyl acetate. mdpi.com

The purity of the starting material, vinyl acetate, is also a critical factor. The presence of impurities such as acetaldehyde (B116499) and water can potentially lead to the formation of undesired byproducts. For example, the presence of humidity can cause the hydrolysis of vinyl acetate, which would alter the quality of the monomer. icheme.org

In a broader pharmaceutical context, impurities can arise from various stages of a multi-step synthesis. For example, in the synthesis of the drug Lacosamide, an impurity identified as (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate has been reported. While this is a different molecule, its name bears a structural resemblance and highlights the types of complex impurities that can be formed through side reactions involving starting materials, reagents, and intermediates. A thorough understanding of the reaction mechanism and the reactivity of all components in the reaction mixture is essential for identifying potential impurity formation pathways. This knowledge allows for the development of control strategies to minimize the formation of such impurities and ensure the quality and safety of the final product.

Development of Strategies for Impurity Minimization and Removal

The efficient synthesis of this compound, a valuable chemical intermediate, is often challenged by the formation of various impurities that can impact its purity and utility in subsequent applications. Research efforts have been directed towards understanding the mechanisms of impurity formation and developing effective strategies for their minimization during synthesis and removal during purification. The primary synthetic route discussed in the literature is the hydroformylation of vinyl acetate, where the control of regioselectivity is paramount to minimizing the principal impurity.

The hydroformylation of vinyl acetate inherently produces a mixture of two regioisomers: the desired linear product, this compound (also known as 3-acetoxypropanal), and the branched isomer, 2-acetoxypropanal. The ratio of these isomers is highly dependent on the catalyst and ligands employed in the reaction.

Minimization of Isomeric Impurities

Catalyst and Ligand Selection:

The choice of the metal catalyst and coordinating ligands plays a crucial role in directing the regioselectivity of the hydroformylation reaction. While rhodium-based catalysts are highly active, they often favor the formation of the branched isomer, 2-acetoxypropanal, especially when complexed with standard phosphine ligands. Studies have shown that with rhodium-phosphine catalysts, the selectivity for 2-acetoxypropanal can exceed 90%.

In contrast, cobalt carbonyl catalysts have been reported to yield a mixture of both linear and branched isomers with comparable selectivities (approximately 50% each), thereby increasing the proportion of the desired this compound. The use of halogenated solvents with cobalt carbonyl catalysts has been shown to further increase the selectivity for the linear isomer to as high as 58%.

The structure of the ligand coordinated to the metal center significantly influences the steric and electronic environment of the catalyst, thereby dictating the regiochemical outcome. While many phosphine and phosphite ligands have been investigated, a considerable number of them, particularly bulky phosphite ligands, tend to exhibit a strong preference for the formation of the branched aldehyde. However, the development of specialized ligands, such as certain bidentate phosphine-phosphorodiamidites, has shown promise in achieving very high regioselectivity for the branched isomer (b/l > 1000), which, while not beneficial for producing this compound, underscores the power of ligand design in controlling isomer distribution.

Recent research has explored the use of catalysts with a confinement effect to enhance the regioselectivity towards the linear product. A single-site catalyst with a specific ligand structure (Rh–P–N-POPs) has been shown to improve the linear-to-branched (l/b) ratio to 1.5, a significant improvement over many traditional rhodium catalysts. This enhancement is attributed to the ligand's ability to hinder the chelating effect of the acetate group and promote the selective association of the rhodium center with the terminal carbon of the vinyl group.

Reaction Conditions:

In addition to catalyst and ligand selection, reaction conditions such as temperature, pressure, and solvent can be optimized to influence the product distribution and minimize the formation of byproducts. For instance, in cobalt-catalyzed hydroformylation, the presence of pyridine (B92270) as a ligand has been found to enhance the reaction rate.

Minimization of Other Byproducts

Besides the isomeric impurity, other byproducts can arise during the synthesis of this compound. One potential side reaction is the decomposition of the product itself. Under certain reaction conditions, this compound can decompose to form acetic acid and acrolein. The formation of a small amount of the corresponding carboxylic acid has also been reported as a byproduct in the hydroformylation of vinyl acetate. The careful control of reaction temperature and time is crucial to minimize these decomposition pathways.

Removal of Impurities

Following the synthesis, various purification techniques can be employed to remove the resulting impurities and isolate this compound of high purity.

Fractional Distillation:

Due to the difference in boiling points between this compound and its branched isomer, as well as other potential byproducts, fractional distillation under reduced pressure is a common and effective method for purification. This technique allows for the separation of components with different volatilities.

Chromatographic Methods:

Column chromatography is another powerful technique for separating closely related isomers and other impurities. While it may be more suitable for smaller-scale preparations, it can provide very high purity material. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation.

The table below summarizes the key impurities in the synthesis of this compound and the strategies for their control.

| Impurity Name | Chemical Structure | Origin | Minimization Strategy | Removal Strategy |

| 2-Acetoxypropanal | CH₃CH(OAc)CHO | Isomer formation during hydroformylation of vinyl acetate | - Use of cobalt carbonyl catalysts- Ligand design to favor linear product (e.g., Rh–P–N-POPs) | - Fractional distillation under reduced pressure- Column chromatography |

| Acetic Acid | CH₃COOH | Decomposition of this compound or byproduct of hydroformylation | - Control of reaction temperature and time | - Fractional distillation |

| Acrolein | CH₂=CHCHO | Decomposition of this compound | - Control of reaction temperature and time | - Fractional distillation |

Natural Occurrence, Isolation, and Biosynthetic Pathways

Discovery and Isolation from Biological Sources

While 3-Oxopropyl acetate (B1210297) in its simplest form has not been reported as a naturally isolated compound, structurally related molecules featuring the 3-oxopropyl group have been discovered in both plants and microorganisms. These discoveries provide crucial insights into the potential for biological systems to produce such chemical structures.

Research into the chemical constituents of various plant species has led to the isolation of complex phenolic compounds that contain a 3-oxopropyl acetate functional group.

A notable example is the discovery of 3-(4-hydroxy-2,5-dimethoxyphenyl)-3-oxopropyl acetate . This novel phenolic compound was isolated from the dried whole plants of Clematis connata DC. researchgate.netacademicjournals.org The structure of this compound was determined through extensive spectral analysis, particularly using 2D NMR techniques. researchgate.netacademicjournals.org The isolation process involved extracting the dried plant material with aqueous acetone (B3395972), followed by partitioning with ethyl acetate and subsequent column chromatography to separate the various constituents. researchgate.net Similarly, other new phenylpropanoids, such as 3-(3,4-dimethoxy-5-methylphenyl)-3-oxopropyl acetate, have been isolated from plants like Lavandula angustifolia, further indicating that the this compound structure can be a component of more complex secondary metabolites in the plant kingdom.

Table 1: Plant-Derived Compound Containing the this compound Moiety

[ {"Compound Name": "3-(4-hydroxy-2,5-dimethoxyphenyl)-3-oxopropyl acetate", "Source Organism": "Clematis connata DC.", "Reference": " researchgate.netacademicjournals.org"} ]

The microbial world is a rich source of diverse chemical structures, and investigations have revealed metabolites that, while not this compound itself, are closely related.

A significant finding is the isolation of 3-hydroxy-3-(2-oxopropyl)indolin-2-one from an Enterocloster species (strain RD014215) derived from human feces and cultured under anaerobic conditions. mdpi.comontosight.aiacs.org Its planar structure was determined using nuclear magnetic resonance (NMR) and mass spectrometry. mdpi.comontosight.aiacs.org This discovery is the first to identify this metabolite from an Enterocloster strain. mdpi.comontosight.aiacs.org In another context, a derivative, 3-[(6R)-5,6-dihydro-4,6-dipentyl-2H-1,2,3-oxadiazin-2-yl]-3-oxopropyl acetate , was synthesized from Nocuolin A, a natural product isolated from the cyanobacterium Nostoc sp. researchgate.net This highlights that the core this compound structure can be part of diverse molecular architectures produced by microorganisms.

Table 2: Microbial-Associated Metabolite Related to this compound

[ {"Compound Name": "3-hydroxy-3-(2-oxopropyl)indolin-2-one", "Source Organism": "Enterocloster sp. RD014215", "Reference": " mdpi.comontosight.aiacs.org"} ]

Elucidation of Biosynthetic Routes

The precise biosynthetic pathway for this compound has not been explicitly detailed in scientific literature. However, based on established principles of biochemistry and the known pathways for similar molecules, a hypothetical route can be proposed. The biosynthesis of its more complex, naturally occurring derivatives involves well-known metabolic pathways.

The formation of this compound likely involves the convergence of precursors from primary and secondary metabolism, catalyzed by specific enzymes.

Hypothetical Biosynthesis of this compound: The final step in the formation of this compound is presumed to be an esterification reaction. This would likely be catalyzed by an alcohol acyltransferase (AAT) . frontiersin.org These enzymes are responsible for the formation of a wide variety of esters in plants and microbes by condensing an alcohol with an activated acyl donor, typically acetyl-CoA. frontiersin.orggoogle.com In this case, the substrates would be 3-oxopropanol and acetyl-CoA .

The key intermediate, 3-oxopropanol, is not a common metabolite. It could potentially be formed from the oxidation of 1,3-propanediol (B51772) or the reduction of its corresponding aldehyde, 3-oxopropanal (also known as malonaldehydic acid). 3-oxopropanal itself can be derived from the metabolism of polyamines. mdpi.com

Biosynthesis of Known Derivatives: For phenylpropanoid derivatives like 3-(4-hydroxy-2,5-dimethoxyphenyl)-3-oxopropyl acetate, the biosynthesis would draw from two main pathways:

The Phenylpropanoid Pathway : This pathway starts with the amino acid phenylalanine to produce the C6-C3 phenylpropane backbone (p-coumaroyl-CoA). nih.gov

The Acetate Pathway : This pathway provides two-carbon units in the form of malonyl-CoA for chain elongation. nih.gov The final acetylation step to form the ester would be catalyzed by an acyltransferase.

For the microbial metabolite, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, it has been proposed that it could be synthesized from isatin (B1672199) (1H-indole-2,3-dione) and acetone . mdpi.comontosight.ai These precursors suggest a biosynthetic logic where the organism may produce or acquire these molecules and condense them, potentially through an aldol-type reaction. mdpi.comontosight.ai

The proposed biosynthetic pathways for this compound and its derivatives are deeply integrated with central metabolism.

Acetyl-CoA is a critical hub in cellular metabolism, linking glycolysis, the citric acid cycle, and fatty acid biosynthesis and degradation. acs.org Its availability would be a key factor in the production of any acetate ester.

The phenylpropanoid pathway is a major branch of secondary metabolism in plants, responsible for synthesizing thousands of compounds, including lignins, flavonoids, and coumarins, all starting from phenylalanine. nih.govcathdb.info

The precursors for the microbial metabolite, isatin and acetone, can themselves be derived from primary metabolic pathways. Isatin is a known microbial and plant metabolite derived from tryptophan metabolism, while acetone can be a product of fermentation in certain Clostridium species. mdpi.com

Currently, there are no published metabolic engineering strategies specifically targeting the production of this compound. This is primarily because the definitive biosynthetic pathway and the genes encoding the relevant enzymes have not yet been identified.

However, the field of metabolic engineering offers principles that could be applied if the pathway were known. For instance, strategies to increase the production of other acetate esters in microbes have focused on:

Overexpressing a suitable alcohol acyltransferase (AAT) to enhance the final esterification step. google.com

Increasing the intracellular pool of the precursor acetyl-CoA .

Engineering the host organism to produce the necessary alcohol precursor.

These general approaches could theoretically be adapted for this compound production in a suitable microbial host once the specific enzymes for its biosynthesis are discovered and characterized.

Biological Activities, Pharmacological Profiles, and Biomedical Applications

In Vitro and Cellular Biological Evaluations

Comprehensive searches of scientific databases have not yielded specific studies detailing the in vitro and cellular biological evaluations of 3-Oxopropyl acetate (B1210297) as a standalone compound. The following subsections reflect this lack of specific data.

There is currently no direct scientific evidence to report on the cytotoxic and anticancer activities of 3-Oxopropyl acetate. However, various derivatives incorporating the this compound moiety have been investigated for their potential in cancer therapy.

For instance, the synthetic oxadiazine derivative, 3-[(6R)-5,6-dihydro-4,6-dipentyl-2H-1,2,3-oxadiazin-2-yl]-3-oxopropyl acetate , was synthesized from Nocuolin A, a natural product isolated from the cyanobacterium Nostoc sp. nih.govmdpi.com While a related derivative in this study showed cytotoxicity against ACHN and Hepa-1c1c7 tumor cell lines, the specific activity of the this compound derivative was not detailed in the provided results. nih.govmdpi.com

Another study on 3-(4-hydroxy-2,5-dimethoxyphenyl)-3-oxopropyl acetate , isolated from Clematis connata DC., reported on its evaluation for in vitro cytotoxicity against several cancer cell lines, including acute promyelocytic leukemia HL-60, hepatocellular carcinoma Hep-G2, oropharyngeal epidermoid carcinoma KB, and breast cancer MDA-MB-231. However, the specific IC50 values for this particular compound were not highlighted as the most potent among the tested compounds.

It is important to note that the activities of these compounds are attributed to the entire molecular structure and not solely to the this compound functional group.

Specific studies on the antimicrobial properties of this compound are not found in the current body of scientific literature. Research has been conducted on derivatives, such as 3-(4-hydroxy-2,5-dimethoxyphenyl)-3-oxopropyl acetate , which was evaluated for its antibacterial activity. This compound, along with others from Clematis connata DC., exhibited weak activity against Staphylococcus aureus, methicillin-resistant S. aureus, and β-lactamase positive S. aureus.

There is a lack of direct research on the anti-inflammatory and immunomodulatory effects of this compound. The scientific literature does describe a related compound, 3-Chloro-2-oxopropyl acetate , which has been noted to exhibit anti-inflammatory activities in animal studies. smolecule.com It is crucial to distinguish that this activity is reported for a chlorinated derivative and cannot be directly extrapolated to the parent compound, this compound.

No specific studies concerning the antioxidant mechanisms of this compound have been identified.

Molecular and Biochemical Mechanisms of Action

Detailed investigations into the molecular and biochemical mechanisms of action for this compound are not available in the public domain.

There is no specific information on the interaction of this compound with enzymes or receptors. Research on complex derivatives provides some context for the potential roles of molecules containing this moiety. For example, a study involving 3-[(6R)-5,6-dihydro-4,6-dipentyl-2H-1,2,3-oxadiazin-2-yl]-3-oxopropyl acetate and its parent compound, Nocuolin A, explored their interactions with cathepsin B, a protease involved in cancer progression. nih.govmdpi.com One of the synthesized derivatives in this study demonstrated significant inhibition of cathepsin B activity. nih.govmdpi.com This suggests that the broader molecular structure containing the this compound group can interact with specific enzymes, though the precise contribution of the acetate moiety itself is not defined.

Modulation of Cellular Signaling Pathways

The interaction of this compound and its derivatives with cellular signaling pathways is a critical aspect of their biological function. Research has shown that these compounds can modulate key signaling cascades involved in cellular health and disease.

One significant mechanism is the inhibition of histone deacetylases (HDACs). This compound, also known as acetoxyacetone (B129841), has been identified as an inhibitor of several HDAC enzymes, which are crucial for regulating gene expression by modifying chromatin structure. In-vitro studies have demonstrated its ability to competitively inhibit various classes of HDACs, leading to an increase in histone acetylation. This is particularly noteworthy as dysregulation of histone acetylation is linked to diseases like cancer and neurodegenerative disorders.

Derivatives of this compound are also known to modulate cellular signaling. For instance, compounds containing the 3-oxopropyl moiety can influence pathways involved in various physiological processes. In the context of cancer, derivatives of 1'-acetoxychavicol acetate (ACA) have been shown to inhibit proliferation and induce apoptosis in breast cancer cells by targeting the HER2/MAPK/ERK1/2 and PI3K/AKT pathways. liverpool.ac.uk Similarly, other complex molecules can modulate pathways like the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) and the programmed cell death 1 (PD-1) signaling pathways, which are crucial in immune response and cancer therapy. google.com

Furthermore, some inhibitors incorporating a 3-oxopropyl structure have been shown to mediate their effects by inducing both autophagy and apoptosis. nih.gov For example, an integrin-linked kinase (ILK) inhibitor was found to suppress cancer cell growth by modulating multiple signaling pathways, including the dephosphorylation of Akt at the Ser-473 site. nih.gov

Impact on Gene Expression and Protein Regulation

The modulation of signaling pathways by this compound and its analogs directly translates to significant impacts on gene expression and the regulation of proteins.

The inhibition of HDACs by acetoxyacetone has downstream consequences on the expression of various genes. In a study using human HEK293T cells, exposure to the compound led to notable changes in the expression of genes associated with neuronal plasticity and stress responses, suggesting a potential role in neuroprotective mechanisms.

Halofuginone, a quinazolinone derivative containing a 3-oxopropyl side chain, provides a compelling example of how this structural motif can influence gene expression. It is known to activate the Integrated Stress Response (ISR), a key cellular pathway. nih.gov This activation leads to the transcriptional upregulation of several bZIP transcription factors, including ATF3, ATF4, ATF5, and DDIT3. nih.gov These factors work to regulate the expression of other ISR effector genes, thereby controlling protein translation and metabolic activity. nih.gov

In other studies, 1'-acetoxychavicol acetate (ACA) has been observed to down-regulate the expression of genes involved in angiogenesis and invasion, such as VEGF, FGF2, uPA, and CXCR4. liverpool.ac.uk It also affects the expression of anti-apoptotic proteins like BCL2 and MCL1, while increasing the expression of JNK/SAPK and enhancing PARP cleavage, which are indicative of apoptosis induction. liverpool.ac.uk The regulation of protein synthesis is a fundamental process, and inhibitors can act at different stages. For example, puromycin, which contains a (S)-3′;-[[2-amino-3-(4-methoxy-phenyl)-1-oxopropyl]amino] moiety, causes the premature release of polypeptide chains, thereby halting protein synthesis. nih.gov

In plant biology, a protein kinase related to ABA signaling, FaSnRK2.6, has been identified as a negative regulator of strawberry fruit development. The transcript levels of this protein kinase decrease as the fruit ripens, and its expression is also modulated by temperature, highlighting the role of such proteins in developmental processes. oup.com

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its derivatives relates to their biological activity, guiding the design of more potent and selective molecules.

For derivatives of 10-acetoxychavicol acetate (ACA), SAR studies have revealed key structural features necessary for their inhibitory activity on the nuclear export signal (NES). These studies indicated that the para-substitution of the acetoxyl and 1'-acetoxypropenyl groups on the benzene (B151609) ring is crucial for activity. ingentaconnect.com Furthermore, the nature of the ester or carbonate group plays a significant role; linear ethyl and propyl chain carbonates were found to be more active than their branched-chain counterparts. ingentaconnect.com Conversely, replacing acetoxyl groups with alkyl carbamate (B1207046) groups resulted in a loss or reduction of activity. ingentaconnect.com

In the development of anticancer agents, SAR studies on indirubin-3′-oxime derivatives have shown that modifications at various positions can enhance activity. For instance, introducing an electron-withdrawing group at the 5-position was found to increase the anticancer effects of these compounds. mdpi.com Similarly, a 5-methyl acetate analog of indirubin-3′-oxime demonstrated potent inhibition of FLT3 kinase activity, while the corresponding free carboxylic acid was significantly less active, highlighting the importance of the ester group. mdpi.com

For a series of thymidylate synthase inhibitors, SAR studies focusing on the glutamate (B1630785) moiety of a parent compound established the importance of a 2-phenylacetic acid methylene (B1212753) linker for optimal positioning within the enzyme's active site. nih.gov The rigidity of the active site was also identified as a key factor in determining inhibitor selectivity between the target pathogen and human enzymes. nih.gov

The following table summarizes key SAR findings for compounds containing acetate or oxopropyl-related moieties:

Table 1: Structure-Activity Relationship (SAR) Insights| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 10-Acetoxychavicol acetate (ACA) Derivatives | para-substitution on benzene ring | Essential for activity | ingentaconnect.com |

| 10-Acetoxychavicol acetate (ACA) Derivatives | Linear vs. branched alkyl carbonates | Linear chains are more active | ingentaconnect.com |

| 10-Acetoxychavicol acetate (ACA) Derivatives | Replacement of acetoxyl with carbamate | Reduced or lost activity | ingentaconnect.com |

| Indirubin-3′-oxime Derivatives | Electron-withdrawing group at 5-position | Enhanced anticancer activity | mdpi.com |

| Indirubin-3′-oxime Derivatives | 5-methyl acetate vs. 5-carboxylic acid | Ester showed potent FLT3 kinase inhibition; acid was weak | mdpi.com |

Preclinical Investigations and Therapeutic Potential

Role as Precursors to Bioactive Molecules (e.g., Pharmaceuticals, Natural Products)

This compound and its structural analogs are valuable precursors in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and natural products. Their functional groups allow for versatile chemical transformations.

For example, 2-(3-Methoxy-3-oxopropyl)benzoic acid, a related compound, serves as a key intermediate in the creation of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various reactions like oxidation and reduction, making it a flexible building block for synthesizing derivatives with enhanced biological activity. Similarly, other compounds containing a 3-oxopropyl group are used as precursors for synthesizing bioactive molecules. ontosight.ai

In the field of medicinal chemistry, nitrogen-containing heterocycles are of great importance, and precursors containing oxopropyl groups are used in their synthesis. openmedicinalchemistryjournal.com For instance, chalcones can be condensed with reagents like thiourea (B124793) or urea (B33335) to form pyrimidine (B1678525) derivatives, which are scaffolds for many biologically active agents. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These pyrimidine derivatives can then undergo further reactions to yield a diverse range of compounds with potential therapeutic applications, such as anticancer agents. openmedicinalchemistryjournal.com The synthesis of novel heterocyclic derivatives with potential anti-inflammatory properties often starts from precursors that are elaborated through reactions like Michael addition. mdpi.com

Fungal endophytes have also been identified as a source of novel natural products. For example, Coriolopsis rigida was found to produce phenolic compounds, and other fungi have yielded furan (B31954) derivatives such as 5-(3-methoxy-3-oxopropyl)-furan-2-carboxylic acid. researchgate.net

Pharmacokinetic and Pharmacodynamic Profiling of Active Derivatives

The therapeutic potential of any compound is heavily dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which describe its absorption, distribution, metabolism, excretion, and its effect on the body over time.

For derivatives of this compound, preclinical studies aim to establish these profiles. In drug discovery, achieving a desirable PK/PD profile is a primary goal. For instance, in the development of anticoagulants, a metabolic "soft API" approach was used to design potent dual inhibitors of coagulation factors IIa and Xa. acs.org By incorporating a metabolically labile ester function, researchers were able to create compounds with a short pharmacokinetic half-life, which is desirable in acute care settings. acs.org The in vivo PK of one such compound showed a high clearance and a short terminal half-life of approximately 0.3 to 0.7 hours in various animal models. acs.org

Pharmacokinetic assessments in preclinical studies typically involve evaluating concentration-time profiles in blood or plasma and urinary excretion of the compound and its metabolites. google.com For active derivatives, in silico tools are often used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the discovery process. mdpi.com For example, the pharmacokinetic profiles of active molecules from plant extracts can be determined using platforms like SwissADME to assess their drug-likeness and potential for good absorption and metabolism with low organ toxicity. mdpi.com

The ultimate goal is to find a combination of compounds where the pharmacokinetic and pharmacodynamic profiles are well-matched to ensure sustained efficacy and minimize the potential for resistance development. ulisboa.pt

The following table lists the names of the chemical compounds mentioned in this article.

Environmental Chemistry and Atmospheric Transformations

Atmospheric Formation Mechanisms

The formation of 3-oxopropyl acetate (B1210297) in the atmosphere is primarily a result of the oxidation of biogenic volatile organic compounds (BVOCs), particularly those released by plants upon stress or damage, commonly known as green leaf volatiles (GLVs).

A significant pathway for the atmospheric formation of 3-oxopropyl acetate is the gas-phase ozonolysis of cis-3-hexenyl acetate. This reaction is a key process in the transformation of GLVs in the troposphere. The ozonolysis of the carbon-carbon double bond in cis-3-hexenyl acetate leads to the formation of a primary ozonide, which subsequently decomposes into two sets of primary products: an aldehyde and a Criegee intermediate.

Specifically, the cleavage of the double bond in cis-3-hexenyl acetate yields propanal and this compound as the primary carbonyl products. Concurrently, two stabilized Criegee intermediates are formed, which can further react in the atmosphere to produce species such as propanoic acid and 3-acetoxy propanoic acid. Laboratory studies have confirmed that propanal and this compound are the main products of this ozonolysis reaction.

Table 1: Primary Products of cis-3-Hexenyl Acetate Ozonolysis

| Precursor | Primary Carbonyl Products | Criegee Intermediates (Stabilized) |

| cis-3-Hexenyl Acetate | This compound, Propanal | C₃H₆O₂, C₂H₄O₂ |

Radical-Initiated Oxidation Pathways

In addition to ozonolysis, the atmospheric formation of compounds structurally related to this compound can occur through radical-initiated oxidation pathways, primarily involving the hydroxyl radical (OH), which is the most important daytime oxidant in the troposphere. While direct studies on the OH-initiated oxidation of cis-3-hexenyl acetate to form this compound are not extensively detailed in the reviewed literature, the general mechanisms for unsaturated esters are well-established.

The reaction of OH radicals with unsaturated esters like cis-3-hexenyl acetate is expected to proceed mainly through the addition of the OH radical to the carbon-carbon double bond. This addition forms a chemically activated hydroxyalkyl radical adduct. In the presence of oxygen (O₂), this adduct rapidly forms a hydroxyalkyl peroxy radical (RO₂). Subsequent reactions of this RO₂ radical, particularly in environments with varying levels of nitrogen oxides (NOₓ), can lead to the formation of a variety of oxygenated products. While the precise branching ratios leading specifically to this compound from this pathway are not well-quantified, it represents a plausible atmospheric formation route. The atmospheric lifetime of unsaturated esters is relatively short due to their rapid reaction with OH radicals, indicating that such oxidation processes occur near their emission sources and can contribute to the formation of secondary pollutants. researchgate.net

Environmental Fate and Degradation Products

Once formed in the atmosphere, this compound participates in further chemical transformations that determine its environmental fate and contribute to the formation of other atmospheric constituents, including secondary organic aerosols.

The precursor to this compound, cis-3-hexenyl acetate, is a known contributor to the formation of secondary organic aerosols (SOA). The oxidation products of this GLV, including this compound, have volatilities that are lower than the parent compound, which can lead to their partitioning from the gas phase to the particle phase, thus contributing to SOA mass.

However, studies have suggested that the SOA yield from cis-3-hexenyl acetate is lower compared to other GLVs like cis-3-hexen-1-ol. This difference is attributed to the acetate functional group in this compound, which is thought to inhibit some of the particle-phase reactions, such as oligomerization, that lead to the formation of higher molecular weight and lower volatility compounds that are key components of SOA. copernicus.org Despite this, the atmospheric oxidation of the large quantities of GLVs emitted globally is considered a substantial source of SOA. copernicus.org

Ecological Implications and Atmospheric Modeling

The atmospheric chemistry of this compound and its precursors has broader ecological implications and is an important component of atmospheric models.

Atmospheric models are used to predict the formation and transport of pollutants, including SOA. The oxidation of GLVs is increasingly being incorporated into these models to better understand and predict regional and global SOA budgets. mdpi.com Modeling studies that include the chemistry of GLVs and their oxidation products are essential for assessing their impact on atmospheric composition and climate. The estimated global SOA production from GLVs is significant, potentially contributing a substantial fraction of the total biogenic SOA. copernicus.org However, accurately representing the complex multiphase chemistry, including the role of specific products like this compound, remains a challenge in current atmospheric models.

Advanced Analytical and Spectroscopic Characterization for Research

Comprehensive Structural Elucidation

Structural elucidation is achieved by integrating data from several spectroscopic methods, each providing unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Oxopropyl acetate (B1210297), ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Oxopropyl acetate is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The aldehydic proton (CHO) characteristically appears at a significant downfield shift. The two methylene (B1212753) groups (-CH₂-) will appear as triplets due to coupling with each other, and the methyl protons (-CH₃) of the acetate group will be a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five signals, one for each unique carbon atom. The carbonyl carbons of the aldehyde and ester groups are the most deshielded, appearing furthest downfield.

While 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) have not been specifically reported in the literature for this compound, they would be standard research methods to confirm connectivity. A COSY spectrum would show correlation between the protons on the adjacent methylene groups, while an HSQC spectrum would link each proton signal to its directly attached carbon atom.

Predicted NMR Data for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~9.8 (triplet) | -CHO | ~200.0 | C HO |

| ~4.3 (triplet) | -CH₂-O- | ~170.5 | -C (=O)O- |

| ~2.8 (triplet) | -CH₂-C(=O)H | ~58.0 | -C H₂-O- |

| ~2.1 (singlet) | -C(=O)CH₃ | ~42.0 | -C H₂-CHO |

| ~20.5 | -C H₃ |

Note: The data in this table is predicted based on standard chemical shift values and coupling patterns. Actual experimental values may vary slightly.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₈O₃), the nominal molecular weight is 116 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) of 116. The fragmentation pattern provides structural clues. Key predicted fragmentation pathways for this compound include:

Loss of an acetyl radical: A significant fragment would likely appear at m/z 73, corresponding to the loss of the •COCH₃ group.

Alpha-cleavage: Cleavage adjacent to the carbonyl groups can occur.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds could lead to a fragment at m/z 58.

Acetyl cation: A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ cation, is characteristic of acetate esters.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₅H₈O₃ is 116.04734 g/mol . nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is distinguished by the presence of two carbonyl absorption bands.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2720 and ~2820 | C-H Stretch | Aldehyde |

| ~1740 | C=O Stretch | Ester |

| ~1725 | C=O Stretch | Aldehyde |

| ~1240 | C-O Stretch | Ester |

Note: These are typical frequency ranges; actual peak positions can vary.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. nih.gov this compound possesses two carbonyl groups, both of which can undergo a weak n→π* electronic transition. This would be expected to produce a broad, low-intensity absorption band in the UV region, typically around 270-300 nm.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

However, this compound is a liquid at room temperature and standard pressure. As X-ray crystallography requires a well-ordered crystal lattice, this technique is not applicable for its structural analysis under normal conditions. There are no published reports of the crystal structure of this compound.

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating components from a mixture and for quantifying their presence.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound. In atmospheric chemistry research, GC-MS has been successfully used to identify this compound as a product from the ozonolysis of cis-3-hexenyl acetate. und.edu

The methodology involves:

Injection and Volatilization: The sample is injected into a heated port, where this compound is vaporized.

Gas Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's stationary phase interacts differently with various components, causing them to separate based on properties like boiling point and polarity. This compound will elute from the column at a characteristic retention time under specific conditions (e.g., column type, temperature program).

Mass Spectrometric Detection: As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification.

For quantitative analysis of aldehydes, which can be challenging at low concentrations, a derivatization step is often employed prior to GC-MS analysis. mdpi.com Aldehydes are reacted with a derivatizing agent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to form more stable and highly detectable oxime derivatives. nih.govjst.go.jp This approach significantly enhances the sensitivity and specificity of the quantification, allowing for detection at trace levels. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC provides a reliable method for the analysis of "this compound". A reverse-phase (RP) HPLC method has been developed for its separation under simple conditions. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is substituted with formic acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is suitable for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com This chromatographic method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

LC-MS and LC-MS/MS are powerful tools for profiling and identifying impurities in various substances, including active pharmaceutical ingredients (APIs). indocoanalyticalsolutions.com These techniques have been instrumental in identifying and characterizing degradation products and impurities in complex samples. researchgate.net For instance, LC-MS analysis was crucial in presuming the structure of an unknown impurity in brimonidine (B1667796) tartrate. researchgate.net In the context of "this compound" and related compounds, LC-MS provides the necessary sensitivity and specificity for their detection and structural elucidation. indocoanalyticalsolutions.comresearchgate.net

A key aspect of method development is ensuring it is stability-indicating, which is crucial for pharmaceutical quality control. researchgate.net Validation according to guidelines, such as those from the International Council for Harmonisation (ICH), ensures that the analytical method is linear, precise, robust, and accurate. researchgate.net

Below is an interactive data table summarizing typical HPLC conditions for the analysis of "this compound".

| Parameter | Condition | Citation |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Detector | UV, Mass Spectrometry (MS) | sielc.com |

| Application | Analytical and Preparative Separation, Pharmacokinetics | sielc.com |

Advanced Sample Preparation and Derivatization Strategies

Effective sample preparation is critical for the accurate analysis of "this compound", especially when dealing with complex biological or environmental samples. For aldehydes, a common strategy involves derivatization to form a more stable and easily detectable compound. One such method is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form corresponding hydrazones, which can then be analyzed by HPLC. epa.gov

In the synthesis of prodrugs, where "this compound" might be a related substance, sample preparation often involves extraction and purification steps. nih.gov This can include filtration through materials like Celite® and purification by flash column chromatography. nih.gov

Derivatization is a key strategy, particularly for enhancing the chromatographic properties and detectability of analytes. For example, in the synthesis of amino acid prodrug conjugates, compounds are often derivatized with reagents like Fmoc-L-ser(Ac)-OH in the presence of coupling agents. nih.gov While not a direct derivatization of "this compound" itself, these methods are indicative of the types of chemical modifications used in related analyses to improve analytical outcomes. nih.gov

Applications in Metabolomics and Chemo-Taxonomic Studies

The analytical methods developed for "this compound" and similar compounds have significant applications in the fields of metabolomics and chemo-taxonomy. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on sensitive analytical platforms like LC-MS to detect and quantify a wide range of metabolites. researchgate.net The presence or absence of specific compounds can serve as biomarkers for cellular states or disease. researchgate.net

In chemo-taxonomy, the chemical constituents of organisms are used to classify them. "this compound" has been identified as a natural product in certain plant species, such as Lavandula angustifolia. science.govscience.govscience.gov The identification of such compounds contributes to the chemical fingerprint of the organism, aiding in its taxonomic classification and understanding its biochemical pathways. For instance, new phenylpropanoids, including a derivative of "this compound", were isolated from Lavandula angustifolia, and their structures were determined using HRESIMS and NMR spectroscopy. science.gov

Furthermore, synthetic derivatives of natural products containing the "this compound" moiety have been created and studied. For example, new oxadiazines synthesized from Nocuolin A, a natural product from the cyanobacterium Nostoc sp., include a "this compound" derivative. mdpi.comresearchgate.netmdpi.com The study of these derivatives and their biological activities contributes to our understanding of the chemical diversity and potential applications of natural products. mdpi.com

Q & A

Basic Research Question

- GC-MS : Optimal for volatile derivatives; use a DB-5MS column and electron ionization (EI) for fragmentation patterns matching m/z 116 (molecular ion) .

- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 → 95:5) resolve this compound from polar interferents .

- HRESIMS : Confirms molecular formula (C5H8O3, exact mass 116.0473) with <5 ppm error .

How do structural modifications of this compound impact its biological activity in drug discovery?

Advanced Research Question

Derivatives like 2-Acetamido-3-(benzylamino)-3-oxopropyl acetate (Lacosamide analog) exhibit enhanced bioactivity through:

- Targeted delivery : Acetate groups improve blood-brain barrier penetration in anticonvulsant studies .

- Enzyme inhibition : The β-keto ester moiety acts as a transition-state analog for hydrolases, as shown in carboxylesterase inhibition assays .

Experimental Design : Structure-activity relationship (SAR) studies should compare EC50 values of analogs with varying substituents (e.g., aryl vs. alkyl groups) .

What are the key discrepancies in reported reaction mechanisms of this compound oligomerization?

Advanced Research Question

Conflicting studies propose either acid-catalyzed aldol condensation or radical-initiated polymerization as the dominant pathway. Resolving this requires:

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated this compound.

- Trapping experiments : Use radical scavengers (e.g., TEMPO) to assess the contribution of radical intermediates .

How can computational modeling predict the metabolic fate of this compound derivatives?

Advanced Research Question

Density functional theory (DFT) simulations identify likely metabolic sites. For example:

- Cytochrome P450 oxidation : Predicted at the β-keto group (highest electron density) .

- Esterase hydrolysis : Molecular docking reveals binding affinities for human carboxylesterase 1 (hCE1) .

Validation : Correlate in silico predictions with in vitro microsomal assays and LC-MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.